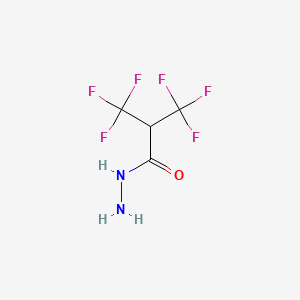
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is a fluorinated organic compound with the molecular formula C4H2F6N2O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme can be represented as follows:
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid+Hydrazine→Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: A precursor in the synthesis of the hydrazide derivative.
Trifluoromethyl ketones: Compounds with similar fluorinated structures but different functional groups.
Fluorinated hydrazines: Compounds with similar hydrazine moieties but varying degrees of fluorination.
Uniqueness
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is unique due to its combination of multiple fluorine atoms and hydrazide functionality. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
105955-39-3 |
|---|---|
Formule moléculaire |
C4H4F6N2O |
Poids moléculaire |
210.08 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(trifluoromethyl)propanehydrazide |
InChI |
InChI=1S/C4H4F6N2O/c5-3(6,7)1(2(13)12-11)4(8,9)10/h1H,11H2,(H,12,13) |
Clé InChI |
FIOSQMHDUWEBAI-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NN)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


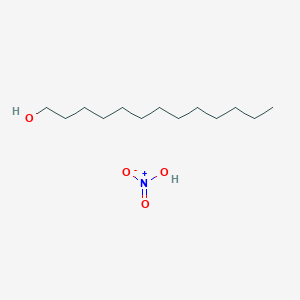
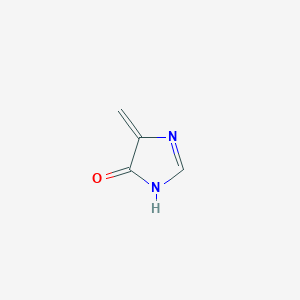
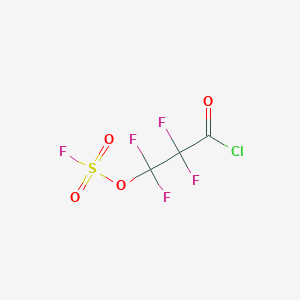
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
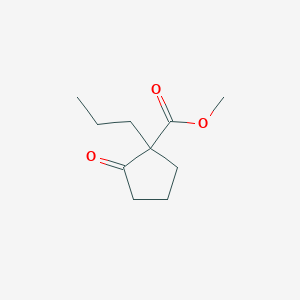
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

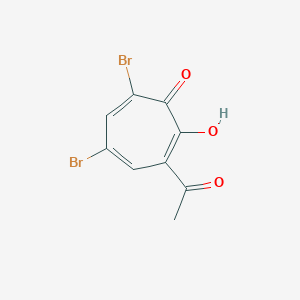
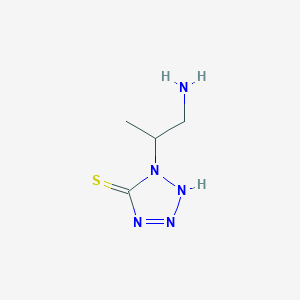

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
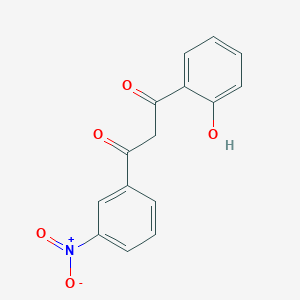
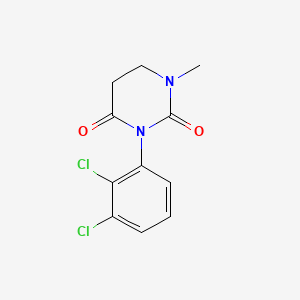
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
